![molecular formula C17H17N3O4 B2386205 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034349-27-2](/img/structure/B2386205.png)
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H17N3O4 and its molecular weight is 327.34. The purity is usually 95%.
The exact mass of the compound N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been investigated for their antiviral potential. In the case of our compound, researchers have synthesized related derivatives and evaluated their efficacy against various viruses. For instance:
- Compound 1 : Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
- Compound 2 : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives demonstrated potent antiviral activity against Coxsackie B4 virus .
Insecticidal Properties
Interestingly, our compound has shown insecticidal activity:
Dual Serotonin and Norepinephrine Reuptake Inhibition
Beyond antiviral and insecticidal properties, this compound has relevance in systemic therapy:
- It acts as a dual inhibitor of serotonin and norepinephrine reuptake, making it valuable for treating various conditions .
Heterocyclic Scaffold
The indole nucleus, present in our compound, serves as a versatile heterocyclic scaffold. It has been incorporated into synthetic drug molecules and binds to multiple receptors. Researchers continue to explore its potential for developing novel derivatives .
Pharmacophore and Biological Activity
- Indole Derivatives : These compounds exhibit diverse biological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular effects .
- Broad-Spectrum Potential : The indole scaffold provides a broad-spectrum of biological activities, making it a promising area for therapeutic exploration .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that indole derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple pathways, leading to diverse downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that this compound induces a wide range of molecular and cellular effects.
properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-20-16(21)8-11-6-12(3-4-13(11)19-20)18-17(22)10-2-5-14-15(7-10)24-9-23-14/h2,5,7-8,12H,3-4,6,9H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYCUHLTTXFXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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